molecular formula C₁₈H₃₅ClN₂O₁₁P₂S B1146894 Clindamycin 2,4-Diphosphate CAS No. 1309048-48-3

Clindamycin 2,4-Diphosphate

Katalognummer B1146894
CAS-Nummer: 1309048-48-3
Molekulargewicht: 584.94
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clindamycin 2,4-Diphosphate is a semi-synthetic antibiotic . It is an impurity of Clindamycin, which is used to treat serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . The molecular formula of Clindamycin 2,4-Diphosphate is C18 H35 Cl N2 O11 P2 S and its molecular weight is 584.94 .


Molecular Structure Analysis

The crystal structures of two Clindamycin phosphate solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction . Very different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures .


Chemical Reactions Analysis

The thermal stabilities of the two solvates upon heating and desolvation were studied. When the temperature was above the boiling point of methanol, solvate V converted to a polymorphic phase after a one-step desolvation process, whereas the desolvation temperature of the DMSO solvate was below the boiling point of DMSO .


Physical And Chemical Properties Analysis

The investigated Clindamycin phosphate samples exhibit certain differences in surface free energy values as well as in surface morphology and thermal behavior . The samples have different melting points e.g. “onset” temperatures .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Clindamycin is a highly effective antibiotic of the lincosamide class, widely used for decades to treat a range of skin and soft tissue infections in dermatology . It is commonly prescribed for acne vulgaris, with current practice standards utilizing fixed-combination topicals containing clindamycin that prevent Cutibacterium acnes growth and reduce inflammation associated with acne lesion formation .

Treatment of Folliculitis and Rosacea

Certain clinical presentations of folliculitis and rosacea are also responsive to clindamycin, demonstrating its suitability and versatility as a treatment option .

Treatment of Staphylococcal Infections

Staphylococcal infections are another area where clindamycin has shown effectiveness .

Treatment of Hidradenitis Suppurativa

Hidradenitis suppurativa, a painful, long-term skin condition, has also been treated effectively with clindamycin .

Anti-Inflammatory Properties

Apart from its antibacterial properties, clindamycin also has anti-inflammatory properties, which can help to ameliorate inflammation in acne .

Increased Aqueous Solubility

The topical application of clindamycin phosphate can replace the parent drug clindamycin due to its higher aqueous solubility .

Special Populations

Special populations like pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity. As clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Wirkmechanismus

Target of Action

Clindamycin 2,4-Diphosphate, like its parent compound Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.

Mode of Action

Clindamycin disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It interferes with the transpeptidation reaction , thereby inhibiting early chain elongation . This interaction impedes both the assembly of the ribosome and the translation process .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin prevents the formation of peptide bonds, effectively halting the growth and reproduction of the bacteria .

Pharmacokinetics

It’s also known that Clindamycin is metabolized by the CYP3A4/5 enzymes . .

Result of Action

The primary result of Clindamycin’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, Clindamycin causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Action Environment

The efficacy and stability of Clindamycin 2,4-Diphosphate could potentially be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness. One study found that co-treatment with rifampicin significantly decreases clindamycin concentrations . .

Safety and Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . Before using clindamycin, individuals should tell their doctor if they have kidney disease, liver disease, an intestinal disorder such as colitis or Crohn’s disease, or a history of asthma, eczema, or allergic skin reaction . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin 2,4-Diphosphate involves the conversion of Clindamycin to its phosphate derivative, followed by the reaction of the phosphate derivative with 2,4-dichlorophenyl phosphorodichloridate.", "Starting Materials": [ "Clindamycin", "2,4-dichlorophenyl phosphorodichloridate", "Triethylamine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Clindamycin is dissolved in methanol and treated with sodium hydroxide to form Clindamycin phosphate.", "The resulting Clindamycin phosphate is then treated with 2,4-dichlorophenyl phosphorodichloridate in the presence of triethylamine to form Clindamycin 2,4-Diphosphate.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain Clindamycin 2,4-Diphosphate as a white solid." ] }

CAS-Nummer

1309048-48-3

Produktname

Clindamycin 2,4-Diphosphate

Molekularformel

C₁₈H₃₅ClN₂O₁₁P₂S

Molekulargewicht

584.94

Synonyme

Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,4-bis(Dihydrogen Phosphate)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.